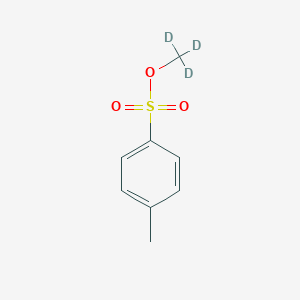

Methyl-D3 P-toluenesulfonate

概要

説明

Carbonylation of Formaldehyde Catalyzed by p-Toluenesulfonic Acid

The study presented in paper explores a catalytic system that includes p-toluenesulfonic acid, a transition metal complex, and an ionic liquid solvent for the carbonylation of formaldehyde. This process is followed by esterification with methanol to produce methyl glycolate. The system demonstrates a higher yield of methyl glycolate at lower CO pressure compared to solid acid catalysts, suggesting a potential for synthesizing methyl glycolate with reduced corrosion.

Neighboring Hydrogen, Isotope Effect, and Conformation in Solvolysis

Paper investigates the solvolysis of 3-methyl-2-butyl p-toluenesulfonate and its deuterated analog. The study reveals a significant isotope effect on the solvolysis rate and a small effect on product composition. The findings indicate a high value for the ratio of rate constants for anchimerically assisted and unassisted solvolysis processes, with conformational considerations explaining the low degree of rate acceleration.

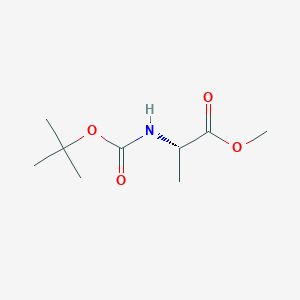

Synthesis and Enantiomeric Purity of Dihydroxy Methylbutyl p-Toluenesulfonate

In paper , the synthesis of (R)- and (S)-2,3-dihydroxy-3-methylbutyl p-toluenesulfonate is revisited due to discrepancies in reported melting points and optical rotations. The study corrects the data for the (S)-enantiomer and introduces a method for determining enantiomeric purity using a chiral lanthanide shift reagent on 1H NMR spectra. The synthesis of the (S)-enantiomer is improved, starting from L-serine, and both compounds show an enantiomeric excess of over 94%.

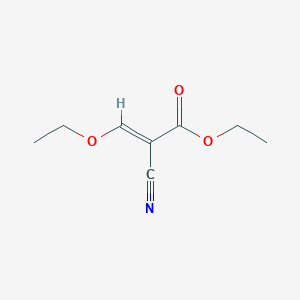

Synthesis of Aminopyrazolo[3,4-d]pyrimidine Derivatives

The research in paper describes the reaction of N-bis(methylthio)methylene-p-toluenesulfonamide with active methylene compounds to produce 3-methylthio-3-p-toluenesulfonylaminopropenenitrile derivatives. These derivatives serve as starting materials for the synthesis of 3,5-diaminopyrazole derivatives, which are key intermediates for the synthesis of 3-aminopyrazolo[3,4-d]pyrimidine derivatives.

Use of Methyl p-Toluenesulfonate Labeled with Hydrogen Isotopes

Paper details the preparation of methyl p-toluenesulfonates labeled with hydrogen isotopes by catalytic dehalogenation of bromomethyl p-toluenesulfonate with tritium and deuterium. The labeling is localized in the methoxy group, and the reagent is used to prepare isotopically labeled biologically active compounds. This method provides a way to introduce isotopic labels into various functional groups such as -OCH3, -COOCH3, and -SCH3.

科学的研究の応用

-

Organic Synthesis

-

Catalyst for Alkyd Resins

-

Selective 1-Substitution Reaction of Tetrazole

-

Preparation of Dyes

-

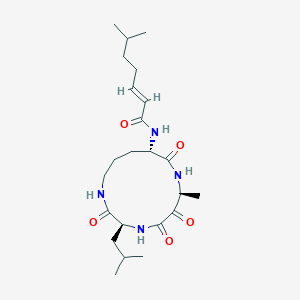

Synthesis of Fascaplysin Derivatives

-

Pharmaceutical Industry

-

Quantitation of P-Toluenesulfonates Genotoxic Impurities

-

Preparation of Various Compounds

-

Stable SEI Layer Formation

-

Preparation of Various Compounds

-

Preparation of N-Cyclohexyl-N′- (2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

-

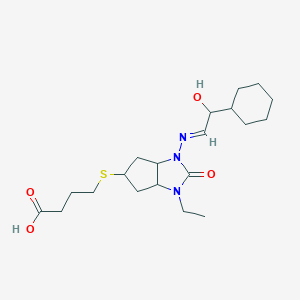

Preparation of P-TOLUENESULFONIC (3-METHYL-2-BENZOTHIAZOLINYLIDENE)HYDRAZIDE

Safety And Hazards

将来の方向性

特性

IUPAC Name |

trideuteriomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-D3 P-toluenesulfonate | |

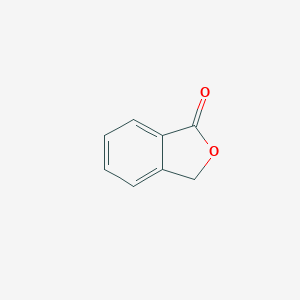

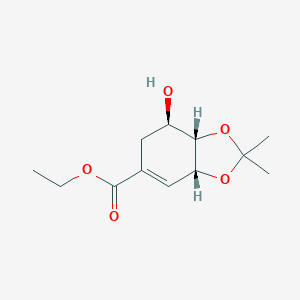

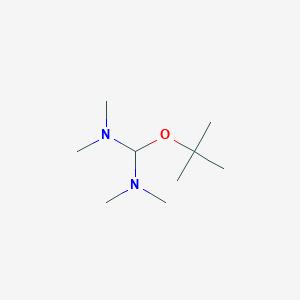

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)